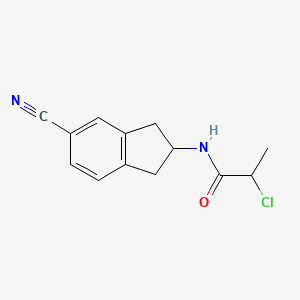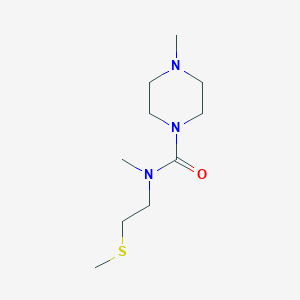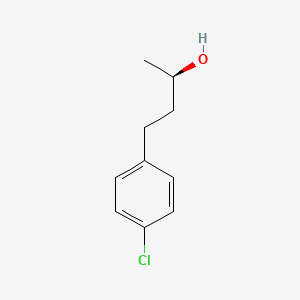![molecular formula C23H25N5O2S2 B2475923 N-(4-butylphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 847400-28-6](/img/structure/B2475923.png)
N-(4-butylphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-butylphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H25N5O2S2 and its molecular weight is 467.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biological Effects and Chemical Analysis
The specific compound N-(4-butylphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide does not have direct references in the available scientific literature. However, the discussion on related chemical structures and functionalities can provide insights into the potential scientific research applications of similar compounds. Here are some related findings:
Thiophene Analogues and Carcinogenic Evaluation : The study of thiophene analogues of certain carcinogens highlighted the importance of structural analogues in understanding carcinogenic potential and biological activity. This research suggests that modifications in aromatic structures, similar to those present in the specified compound, can significantly impact biological activity and carcinogenicity, offering a pathway for the development of safer chemical agents (Ashby et al., 1978).
Acetamide and Formamide Derivatives : A review on the biological effects of acetamide, formamide, and their derivatives highlights the wide range of biological activities these compounds can exhibit. Given the structural similarities, it's plausible that this compound may also have diverse biological applications, warranting further exploration into its pharmacological and toxicological properties (Kennedy, 2001).
Advanced Oxidation Processes in Environmental Science : The degradation of pharmaceuticals like acetaminophen via advanced oxidation processes (AOPs) and the study of by-products and biotoxicity offer an example of how complex organic compounds, including those with triazole and thiazole structures, can be broken down. This research could inform environmental applications of similar compounds in water treatment and pollution control (Qutob et al., 2022).
Reactivity of 1,2,4-Triazole-3-Thione Derivatives : The exploration of the chemical transformations and pharmacological activities of 1,2,4-triazole-3-thione derivatives underscores the potential for designing compounds with significant antioxidant and antiradical activities. This suggests that the specified compound may have applications in developing therapeutic agents with antioxidant properties (Kaplaushenko, 2019).
Propiedades
IUPAC Name |
N-(4-butylphenyl)-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2S2/c1-3-4-7-16-10-12-17(13-11-16)24-21(29)15-31-22-26-25-20(27(22)2)14-28-18-8-5-6-9-19(18)32-23(28)30/h5-6,8-13H,3-4,7,14-15H2,1-2H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGHCLNXISWNBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)CN3C4=CC=CC=C4SC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B2475840.png)
![N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(2-cyanophenyl)oxalamide](/img/structure/B2475841.png)
![3-Hydroxy-4-[(2-methoxyethyl)amino]-1$l^{6}-thiolane-1,1-dione](/img/structure/B2475842.png)
![2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2475844.png)

![1-(Pyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B2475849.png)

![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2475851.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide](/img/structure/B2475856.png)
![N-(3-methylbenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2475859.png)


